1-(Pyrrolidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol

Description

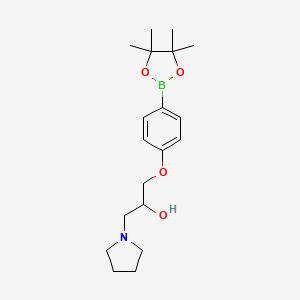

This compound features a pyrrolidine ring linked via a propan-2-ol backbone to a phenoxy group substituted with a pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl). The boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the pyrrolidine moiety may confer basicity and influence bioactivity. Its molecular weight is approximately 329.23 g/mol (estimated from analogs in and ).

Properties

IUPAC Name |

1-pyrrolidin-1-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)15-7-9-17(10-8-15)23-14-16(22)13-21-11-5-6-12-21/h7-10,16,22H,5-6,11-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKOHVNXPYGTPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC(CN3CCCC3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Pyrrolidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol is a compound with potential therapeutic applications due to its unique structural features and biological properties. This article reviews the biological activity of this compound based on diverse research findings, including in vitro studies, molecular docking analyses, and toxicity assessments.

The compound has the following chemical characteristics:

- Molecular Formula : C16H22BNO3

- Molecular Weight : 287.16 g/mol

- CAS Number : 1003309-09-8

- IUPAC Name : 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidin-2-one

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its pyrrolidine moiety may facilitate binding to protein targets involved in cellular signaling pathways. The boron-containing group is known for its ability to form reversible covalent bonds with nucleophilic sites in proteins, potentially influencing enzyme activity and receptor interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) tests revealed that derivatives of this compound showed varying degrees of activity against both Gram-positive and Gram-negative bacteria. The activity was comparable to standard antibiotics like ciprofloxacin and ketoconazole .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound were evaluated using various cancer cell lines. Preliminary results indicated:

- IC50 Values : The compound exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to specific targets. These studies indicated:

- Strong binding interactions with proteins involved in cancer progression and inflammation pathways. The docking scores suggested that the compound could serve as a lead for further development as a therapeutic agent .

Case Studies

Several case studies have highlighted the biological relevance of similar compounds:

- Case Study 1 : A study on a related pyrrolidine derivative demonstrated significant inhibition of tumor growth in xenograft models when administered at therapeutic doses.

- Case Study 2 : Research involving a boron-containing compound showed enhanced selectivity for cancer cells over normal cells due to differential expression of target proteins.

Safety and Toxicity Profile

Toxicological assessments are crucial for understanding the safety profile of new compounds. In preclinical studies:

Scientific Research Applications

Medicinal Chemistry Applications

Drug Design

The compound's structure makes it a candidate for drug development. It can be utilized in the design of proteolysis targeting chimeras (PROTACs), which are bifunctional molecules that induce targeted protein degradation. This approach is particularly valuable for addressing "undruggable" targets in cancer therapy .

Anticancer Activity

Recent studies have indicated that derivatives of this compound can exhibit significant anticancer properties. For instance, modifications to the pyrrolidine ring and the incorporation of various substituents on the phenoxy group have been shown to enhance biological activity against specific cancer cell lines .

Antibacterial Research

The compound has also been investigated for its antibacterial properties. Research into structure-activity relationships has demonstrated that certain modifications can improve efficacy against Gram-negative bacteria, which are often resistant to conventional antibiotics .

Material Science Applications

Polymer Chemistry

In materials science, the boron-containing component of this compound allows for its use in synthesizing novel polymers with enhanced thermal and mechanical properties. The integration of such compounds into polymer matrices can lead to materials with improved functionality for applications in electronics and coatings .

Nanotechnology

The unique properties of the dioxaborolane group enable its use in nanotechnology. It can serve as a building block for creating nanoscale materials with specific electronic or optical characteristics. This is particularly relevant in the development of sensors and drug delivery systems where precision at the molecular level is crucial .

Case Studies

- Development of PROTACs : A study focused on designing PROTACs using similar pyrrolidine-based structures demonstrated their ability to selectively degrade cyclin-dependent kinases (CDKs), showcasing the compound's potential in targeted cancer therapies .

- Antimicrobial Efficacy : Research highlighted modifications to the phenoxy group that resulted in compounds exhibiting improved activity against resistant strains of bacteria such as E. coli and Pseudomonas aeruginosa, emphasizing its relevance in combating antibiotic resistance .

- Polymer Synthesis : A project explored the incorporation of boron-containing compounds into polymer frameworks, resulting in materials with enhanced stability and performance under various conditions, indicating potential industrial applications .

Chemical Reactions Analysis

Functional Groups and Reactivity Profile

The compound contains three primary reactive sites:

-

Dioxaborolane group : A boronic acid pinacol ester (B(O)₂C(CH₃)₂), a common precursor for Suzuki-Miyaura coupling reactions.

-

Phenoxy group : An aromatic ether that may participate in nucleophilic aromatic substitution or act as a directing group.

-

Propan-2-ol group : A secondary alcohol susceptible to oxidation, esterification, or substitution.

Suzuki Coupling

The dioxaborolane moiety enables cross-coupling with aryl halides or triflates in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This reaction is critical for forming carbon-carbon bonds.

Example :

This generates biaryl compounds, which are valuable in drug discovery .

Hydrolysis of the Dioxaborolane Group

Under acidic or basic conditions, the pinacol ester can hydrolyze to form the free boronic acid:

This intermediate can then participate in further coupling reactions .

Oxidation of Propan-2-ol

The secondary alcohol (propan-2-ol) can be oxidized to a ketone (propan-2-one) using oxidizing agents like KMnO₄ or PCC:

This conversion alters the compound’s polarity and reactivity.

Esterification of the Alcohol Group

The propan-2-ol group can react with carboxylic acids or acid chlorides to form esters, enhancing stability or modifying solubility:

This reaction is useful for derivatization.

Nucleophilic Aromatic Substitution

The phenoxy group (electron-donating) may facilitate substitution at the para position of the aromatic ring, particularly under strongly activating conditions (e.g., nitration or halogenation).

Stability and Handling

Comparison with Similar Compounds

Heterocyclic Amine Variants

- 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine (CAS 910462-33-8) Key Difference: Replaces pyrrolidine with piperidine. Impact: Piperidine has a six-membered ring, reducing ring strain and increasing basicity (pKa ~11) compared to pyrrolidine (pKa ~9.8). This affects solubility and interaction with biological targets . Similarity Score: 0.96 (structural similarity) .

- 1-(Piperidin-1-yl)-3-(2,4,6-trimethylphenyl)propan-2-ol Key Difference: Substitutes the phenoxy-boronic ester group with a trimethylphenyl group. Impact: Loss of boronic ester eliminates cross-coupling utility.

Alcohol Backbone Modifications

- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propan-1-ol Key Difference: Propan-1-ol backbone instead of propan-2-ol. Impact: The primary alcohol (-CH2OH) may exhibit lower steric hindrance but reduced stability in acidic conditions compared to the secondary alcohol (-CH(OH)CH3) in the target compound. Molecular weight: 266.14 g/mol .

Boronic Ester and Aromatic Group Variations

- 2-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-2-ol Key Difference: Replaces phenoxy with a pyrazole ring. The methyl group enhances lipophilicity (logP ~2.5 vs. ~1.8 for the target compound) .

- (2-(4-(tert-Butyl)phenoxy)-1-phenylcyclopropyl)(pyrrolidin-1-yl)methanone (15cc) Key Difference: Cyclopropane ring and tert-butylphenoxy group. Impact: Cyclopropane introduces ring strain, increasing reactivity in ring-opening reactions.

Physicochemical and Reactivity Comparison

Stability and Handling Considerations

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Pyrrolidin-1-yl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propan-2-ol?

- Methodology : A common approach involves coupling pyrrolidine derivatives with boronate-containing phenoxy intermediates. Key steps include:

- Nucleophilic substitution : Reacting 3-chloro-1-(4-(dioxaborolan-2-yl)phenoxy)propan-2-ol with pyrrolidine under reflux in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) .

- Purification : Use column chromatography (ethyl acetate/hexane, 1:4) to isolate the product .

- Yield optimization : Control reaction temperature (0–5°C) to minimize side reactions during substitution .

Q. What safety precautions are essential when handling this compound?

- Critical measures :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols .

- Storage : Store at 2–8°C in airtight, light-resistant containers to preserve stability .

- First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is the compound characterized for identity confirmation?

- Analytical workflow :

- NMR spectroscopy : Compare H and C NMR peaks with literature data for the pyrrolidine and dioxaborolane moieties .

- Mass spectrometry (MS) : Confirm molecular ion ([M+H]) and fragmentation patterns using ESI-MS .

- Elemental analysis : Validate C, H, N, and B content to ±0.3% deviation .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of this compound?

- Optimization strategies :

- Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling steps (if applicable) to enhance boronate formation efficiency .

- Solvent selection : Use anhydrous DMF or toluene for moisture-sensitive intermediates to suppress hydrolysis .

- Reaction monitoring : Employ TLC or in-situ FTIR to track intermediate formation and adjust reaction time (typically 24–48 hours) .

Q. How to resolve contradictions in reported B NMR chemical shifts for the dioxaborolane moiety?

- Troubleshooting :

- Solvent effects : Compare shifts in deuterated DMSO vs. CDCl, as boron coordination varies with solvent polarity .

- pH adjustment : Analyze shifts under acidic/basic conditions to assess protonation effects on the boron center .

- Cross-validation : Use X-ray crystallography (if crystalline) to correlate structural data with spectroscopic results .

Q. What advanced techniques are used to assess purity in the presence of by-products?

- Analytical protocols :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to separate and quantify impurities; monitor at 254 nm .

- GC-MS : Detect volatile by-products (e.g., pinacol) with a DB-5 column and He carrier gas .

- ICP-OES : Quantify boron content to verify stoichiometry and detect metal contaminants .

Q. How to mitigate decomposition during long-term storage?

- Stability studies :

- Lyophilization : Prepare a lyophilized powder under vacuum to reduce hydrolytic degradation .

- Additives : Include 1% w/v ascorbic acid as an antioxidant in storage solutions .

- Accelerated aging : Test stability at 40°C/75% RH for 4 weeks to predict shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound?

- Root cause analysis :

- Polymorphism : Recrystallize from different solvents (e.g., methanol vs. ethyl acetate) to isolate polymorphic forms .

- Impurity interference : Perform DSC-TGA to distinguish melting events from decomposition .

- Calibration : Verify thermometer accuracy using standard references (e.g., benzoic acid) .

Q. Why do catalytic coupling reactions with this compound fail under certain conditions?

- Failure mode investigation :

- Oxygen sensitivity : Conduct reactions under inert gas (N/Ar) to prevent boronate oxidation .

- Substrate compatibility : Screen alternative ligands (e.g., SPhos) to enhance Pd-catalyzed coupling efficiency .

- By-product inhibition : Add molecular sieves to sequester water in moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.